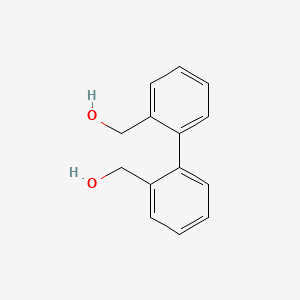

2,2'-Biphenyldimethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[2-(hydroxymethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMJANTUJQGSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287826 | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3594-90-9 | |

| Record name | [1,1′-Biphenyl]-2,2′-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3594-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Biphenyldimethanol from Diphenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-biphenyldimethanol from diphenic acid, a key transformation in the production of valuable chemical intermediates. The primary focus of this document is the widely employed reduction of diphenic acid using lithium aluminum hydride (LiAlH4), a powerful reducing agent. This guide details the reaction mechanism, experimental protocols, and purification techniques, and presents quantitative data for this synthesis.

Introduction

This compound is a crucial building block in organic synthesis, finding applications in the development of pharmaceuticals, chiral ligands for asymmetric catalysis, and advanced materials. Its C₂-symmetric structure makes it a valuable precursor for creating complex molecular architectures. The most direct and common route to this diol is the reduction of the corresponding dicarboxylic acid, diphenic acid.

Reaction Pathway and Mechanism

The synthesis of this compound from diphenic acid is achieved through the reduction of both carboxylic acid functionalities to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[1][2]

The reaction proceeds in an anhydrous ethereal solvent, typically tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water.[3] The mechanism involves the initial deprotonation of the carboxylic acid protons by the hydride, followed by the nucleophilic attack of hydride ions on the carbonyl carbons of the resulting carboxylate salts. This process occurs in a stepwise manner for both carboxylic acid groups, ultimately yielding the dialkoxide intermediate. A subsequent aqueous workup protonates the alkoxides to afford the final product, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from diphenic acid via lithium aluminum hydride reduction. Please note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.

| Parameter | Value | Reference |

| Starting Material | Diphenic Acid | General Literature |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [1][2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | 0 °C to reflux | [2] |

| Typical Yield | High | [4] |

| Melting Point of Product | 110-111 °C | [5] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound from diphenic acid using lithium aluminum hydride.

Materials:

-

Diphenic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (sufficient excess to reduce both carboxylic acids)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (for quenching and extraction)

-

Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (optional for workup)[6]

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidic workup)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried and flushed with an inert gas to ensure anhydrous conditions.

-

Reagent Preparation: In the reaction flask, suspend a calculated excess of lithium aluminum hydride in anhydrous THF. The suspension should be stirred under an inert atmosphere.

-

Addition of Diphenic Acid: Dissolve the diphenic acid in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a manageable reaction temperature. An initial cooling of the LiAlH₄ suspension in an ice bath is recommended.

-

Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup:

-

Fieser Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise with vigorous stirring: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water.[7] This should produce a granular precipitate of aluminum salts that can be easily filtered off.

-

Rochelle's Salt Workup: An alternative method to break up aluminum salt emulsions is to quench the reaction carefully with ethyl acetate, followed by the addition of a saturated aqueous solution of Rochelle's salt.[6] Stirring this mixture for an extended period should result in two clear, separable layers.

-

-

Extraction: Filter the reaction mixture, washing the solid residue with additional THF or ethyl acetate. If a two-phase system is obtained after workup, separate the layers and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic fractions and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization. A two-solvent system, such as dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane (B109758) or acetone) and then adding a solvent in which it is less soluble (e.g., n-pentane or n-hexane) until cloudiness persists, is often effective.[8][9] Cool the solution slowly to allow for crystal formation. Collect the purified crystals by vacuum filtration.

Visualizations

Reaction Workflow Diagram

References

- 1. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]

- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,2′-联苯二甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 7. Workup [chem.rochester.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide on the Structural Properties and Atropisomerism of 2,2'-Biphenyldimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biphenyldimethanol is a C₂-symmetric diol that serves as a fundamental building block in the realms of asymmetric catalysis, materials science, and supramolecular chemistry.[1] Its utility is intrinsically linked to its unique structural architecture, specifically the phenomenon of atropisomerism arising from restricted rotation about the central carbon-carbon single bond of the biphenyl (B1667301) core. This technical guide provides a comprehensive overview of the structural properties of this compound, its atropisomeric nature, and the experimental methodologies relevant to its synthesis and chiral resolution.

Structural Properties of this compound

The structural characteristics of this compound, particularly its non-planar conformation, are central to its function as a chiral scaffold.

Molecular Structure and Conformation

The defining structural feature of this compound is the dihedral angle between the two phenyl rings. Due to the steric hindrance imposed by the hydroxymethyl groups at the ortho positions, the molecule adopts a non-planar conformation. This restricted rotation is the basis for the existence of stable enantiomers.

A search of the Cambridge Structural Database (CSD) reveals a crystal structure for [1,1'-Biphenyl]-2,2'-dimethanol with the deposition number CCDC 283068.[2] Analysis of this crystallographic data would provide precise bond lengths, bond angles, and the dihedral angle, offering a definitive representation of its solid-state conformation.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₂ | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| CAS Number | 3594-90-9 | [1] |

| Appearance | Solid | |

| Melting Point | 110-111 °C |

Atropisomerism in this compound

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers). In the case of appropriately substituted biphenyls like this compound, this phenomenon leads to axial chirality.

Rotational Energy Barrier

Chiral Properties and Specific Rotation

As a chiral molecule, the enantiomers of this compound will rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral compound. An experimentally determined specific rotation for the enantiopure forms of this compound has not been identified in the performed searches. However, computational methods can be used to predict the specific rotation of chiral molecules.[5]

Experimental Protocols

Synthesis of Racemic this compound

The most common and straightforward synthesis of racemic this compound involves the reduction of diphenic acid (biphenyl-2,2'-dicarboxylic acid) or its ester derivatives.[1]

Protocol: Reduction of Dimethyl Diphenate with Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

Dimethyl diphenate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a suspension of LiAlH₄ (x eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ester: A solution of dimethyl diphenate (1 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Work-up: The resulting mixture is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of racemic this compound can be achieved through several methods, including diastereomeric salt formation or enzymatic resolution.

Protocol 1: Resolution via Diastereomeric Salt Formation with a Chiral Acid

This method involves reacting the racemic diol with a chiral resolving agent, such as a chiral carboxylic acid or a derivative, to form diastereomeric esters. These diastereomers can then be separated by fractional crystallization due to their different solubilities.[6][7]

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid, O-acetylmandelic acid chloride, or brucine)[7][8][9]

-

Anhydrous solvent (e.g., toluene, ethyl acetate)

-

Base (e.g., pyridine, triethylamine) if starting from an acid chloride

-

Recrystallization solvent(s)

-

Aqueous acid (e.g., HCl) and base (e.g., NaOH) for hydrolysis

-

Standard laboratory glassware for reaction, crystallization, and work-up

Procedure:

-

Formation of Diastereomeric Esters: Racemic this compound and a chiral acylating agent (e.g., O-acetylmandelic acid chloride) are dissolved in an anhydrous solvent in the presence of a base. The reaction mixture is stirred until the esterification is complete (monitored by TLC).

-

Isolation of Diastereomers: The solvent is removed, and the resulting mixture of diastereomeric esters is subjected to fractional crystallization from a suitable solvent or solvent mixture. The progress of the separation can be monitored by measuring the optical rotation of the mother liquor or by chiral HPLC analysis of small aliquots.

-

Hydrolysis of Separated Diastereomers: The separated diastereomeric esters are individually hydrolyzed using acidic or basic conditions to cleave the ester bond and regenerate the enantiomerically enriched this compound.

-

Purification: The resolved enantiomers of this compound are then purified by standard methods.

Caption: Workflow for diastereomeric salt resolution.

Protocol 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme, often a lipase (B570770), to preferentially acylate one enantiomer of the racemic diol, allowing for the separation of the acylated and unreacted enantiomers.[10][11][12][13][14][15]

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Candida antarctica lipase B, CAL-B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Standard laboratory glassware for reaction and work-up

-

Column chromatography setup

Procedure:

-

Enzymatic Acylation: Racemic this compound, an acyl donor, and an immobilized lipase are suspended in an anhydrous organic solvent.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC to follow the conversion and enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.

-

Separation: Once the desired conversion is reached, the immobilized enzyme is removed by filtration. The filtrate, containing a mixture of one enantiomer of the diol and the monoacylated other enantiomer, is concentrated.

-

Purification: The two compounds are separated by column chromatography on silica (B1680970) gel.

-

Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the diol if that enantiomer is also desired.

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

This compound is a molecule of significant interest due to its atropisomeric properties, which make it a valuable chiral building block. While its fundamental structural characteristics are understood, further experimental determination of its rotational energy barrier and the specific rotation of its enantiomers would be highly beneficial for its application in asymmetric synthesis and materials science. The provided experimental protocols offer robust starting points for the synthesis and chiral resolution of this important compound.

References

- 1. This compound | 3594-90-9 | Benchchem [benchchem.com]

- 2. (1,1'-Biphenyl)-2,2'-dimethanol | C14H14O2 | CID 243265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. comporgchem.com [comporgchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Absolute configuration assignment of (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) via density functional calculations of optical rotation and vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]

- 15. US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide - Google Patents [patents.google.com]

Spectroscopic Profile of 2,2'-Biphenyldimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-Biphenyldimethanol (CAS No: 3594-90-9), a versatile C₂-symmetric diol pivotal in the synthesis of chiral ligands and organocatalysts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₄O₂ with a molecular weight of 214.26 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.4898-7.1396 | m | 8H | Aromatic Protons |

| 4.3530-4.3198 | m | 4H | -CH₂OH Protons |

| Variable | br s | 2H | -OH Protons |

Solvent: CDCl₃. Reference: TMS.[3][4]

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 140.0 | Aromatic Carbon |

| 138.7 | Aromatic Carbon |

| 129.7 | Aromatic Carbon |

| 129.6 | Aromatic Carbon |

| 128.1 | Aromatic Carbon |

| 127.7 | Aromatic Carbon |

| ~60-65 | -CH₂OH Carbon |

Infrared (IR) Spectroscopy

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3600-3200 | O-H Stretch (Alcohol) |

| 3100-3000 | Aromatic C-H Stretch |

| 1200-1000 | C-O Stretch (Primary Alcohol) |

[3]

Mass Spectrometry (MS)

| m/z | Fragmentation |

| 214.1 | [M]⁺ (Molecular Ion) |

| 199.1 | [M - CH₃]⁺ |

| 185.1 | [M - CH₂O]⁺ |

[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[6] For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are used to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.[1] For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.[1]

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC inlet.[1][3]

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. (1,1'-Biphenyl)-2,2'-dimethanol | C14H14O2 | CID 243265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(3594-90-9) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | 3594-90-9 | Benchchem [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to 2,2'-Biphenyldimethanol (CAS: 3594-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biphenyldimethanol is a C₂-symmetric diol built upon a biphenyl (B1667301) scaffold. Its significance in chemical research and development is primarily derived from its unique structural characteristics, specifically the phenomenon of atropisomerism. Restricted rotation around the central carbon-carbon single bond between the two phenyl rings renders the molecule chiral.[1] This inherent chirality makes this compound a valuable precursor for the synthesis of sophisticated chiral ligands and organocatalysts.[1] These catalysts are instrumental in the field of asymmetric synthesis, a critical technology for the production of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the context of drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, characterization, and use in synthetic applications.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 3594-90-9 | |

| Molecular Formula | C₁₄H₁₄O₂ | [2] |

| Molecular Weight | 214.26 g/mol | |

| Appearance | White solid | [3] |

| Melting Point | 110-111 °C | [1] |

| Boiling Point | 442 °C at 760 mmHg | [1] |

| Density | 1.174 g/cm³ | [1] |

| InChI Key | UIMJANTUJQGSEX-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Key spectral data are provided below.

| Spectrum Type | Solvent | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | CDCl₃ | δ 7.1396-7.4898 ppm (m, Aromatic-H) | |

| δ 4.3198-4.3530 ppm (m, -CH₂OH) | [1] | ||

| ¹³C NMR | CDCl₃ | δ 140.0, 138.7, 129.7, 129.6, 128.1, 127.7 ppm (Aromatic-C) | [1] |

| FT-IR, MS | - | Spectra available for this compound. | [4] |

Synthesis and Experimental Protocols

The most direct and common laboratory-scale synthesis of this compound involves the reduction of biphenyl-2,2'-dicarboxylic acid (diphenic acid) or its corresponding esters.[1] The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a standard method.[1]

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

Detailed Experimental Protocol: Reduction of Dimethyl Diphenate

This protocol is a representative procedure adapted from standard methods for LiAlH₄ reductions.[5][6][7] Extreme caution must be exercised when working with LiAlH₄, as it reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Reagents and Materials:

-

Dimethyl biphenyl-2,2'-dicarboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (approx. 2.0-2.5 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water (for workup)

-

15% (w/v) Aqueous Sodium Hydroxide (for workup)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Ethyl Acetate (for extraction/recrystallization)

-

Hexanes (for recrystallization)

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

-

LAH Suspension: Under a positive flow of inert gas, carefully charge the reaction flask with lithium aluminum hydride (2.0-2.5 eq). Add anhydrous THF via cannula or a dry syringe to create a suspension (typically 0.5-1.0 M). Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve dimethyl biphenyl-2,2'-dicarboxylate (1.0 eq) in a minimal amount of anhydrous THF and transfer this solution to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup (Fieser Method): [5][7] Cool the reaction mixture back to 0 °C in an ice-water bath. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care. For 'x' grams of LiAlH₄ used, sequentially and very slowly add:

-

'x' mL of water

-

'x' mL of 15% (w/v) aqueous sodium hydroxide

-

'3x' mL of water

-

-

Isolation: A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir vigorously for 30-60 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectra.

Applications in Research and Drug Development

The primary value of this compound lies not in its own biological activity, but in its role as a chiral scaffold. Its C₂-symmetry and axial chirality are exploited in the synthesis of ligands for asymmetric catalysis, which is a cornerstone of modern drug development.

Role in Asymmetric Synthesis

The atropisomeric nature of the biphenyl backbone allows it to create a well-defined, three-dimensional chiral environment when incorporated into a larger molecule, such as a ligand or organocatalyst.[1] This is crucial for reactions that need to produce a single enantiomer of a drug molecule, as different enantiomers can have vastly different biological activities and safety profiles.

The logical pathway from the structure of this compound to its application is illustrated below.

Derivatives of this compound have been successfully used to prepare catalysts for a variety of enantioselective transformations, including:

-

Asymmetric Epoxidations: Chiral biphenylazepinium salts derived from the dimethanol can catalyze the epoxidation of alkenes with high enantioselectivity.[1]

-

Transition Metal-Catalyzed Reactions: The diol is a precursor to bidentate phosphine (B1218219) ligands (analogous to the famous BINAP ligand) that coordinate with transition metals like palladium and rhodium. These complexes create a chiral environment around the metal center, enabling asymmetric hydrogenations, cross-couplings, and other critical C-C bond-forming reactions.

Safety and Handling

This compound should be handled according to standard laboratory safety procedures. It is a combustible solid.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Store in a cool, dry, well-ventilated area in a tightly sealed container. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a fundamentally important building block in the field of organic chemistry. Its value is intrinsically linked to its atropisomeric nature, which provides a robust and reliable platform for the development of chiral ligands and catalysts. For researchers in drug development, understanding the properties and synthesis of this compound and its derivatives is key to accessing powerful tools for asymmetric synthesis, ultimately enabling the efficient and selective production of next-generation therapeutics.

References

- 1. This compound | 3594-90-9 | Benchchem [benchchem.com]

- 2. (1,1'-Biphenyl)-2,2'-dimethanol | C14H14O2 | CID 243265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2 -Biphenyldimethanol 98 3594-90-9 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Workup [chem.rochester.edu]

Atropisomeric Chirality in 2,2'-Biphenyldimethanol Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, particularly within drug discovery and asymmetric catalysis. Biphenyl (B1667301) scaffolds, especially those with bulky ortho-substituents, are classic examples of molecules that can exhibit this phenomenon. This guide provides an in-depth technical overview of atropisomeric chirality in 2,2'-biphenyldimethanol derivatives. It covers the foundational principles of their stereochemistry, established synthetic and resolution protocols, quantitative data on rotational stability, and their applications as precursors to valuable chiral ligands and catalysts.

The Phenomenon of Atropisomerism in Biphenyls

Atropisomerism occurs in molecules that lack a traditional chiral center but are chiral due to hindered rotation around a sigma bond.[1][2] For biphenyl derivatives, this axial chirality arises from restricted rotation around the C1-C1' single bond connecting the two phenyl rings. Two key conditions must be met for a substituted biphenyl to be chiral and for its enantiomers to be separable:

-

High Rotational Barrier: The energy barrier to rotation around the central C-C bond must be high enough to prevent facile interconversion of the rotational isomers (rotamers) at a given temperature. A half-life of interconversion greater than 1000 seconds is often used as a benchmark for isolable atropisomers.[3] This is typically achieved by placing sufficiently bulky substituents at the ortho positions (2, 2', 6, and 6').

-

Lack of Symmetry: Each phenyl ring must lack a plane of symmetry along the biphenyl axis. This means that the substituents at the ortho positions (and other positions) must be arranged asymmetrically.

This compound serves as a prototypical C₂-symmetric diol, a foundational starting material for a wide array of chiral ligands and organocatalysts due to the atropisomeric nature of its substituted derivatives.[1]

References

Unveiling the Rotational Dynamics of 2,2'-Biphenyldimethanol: A Technical Guide to the Biphenyl Bond Barrier

For Immediate Release

The phenomenon of hindered rotation around the biphenyl (B1667301) core, known as atropisomerism, is of significant interest in medicinal chemistry and materials science. The ability of a molecule to exist as stable, separable enantiomers due to a high rotational barrier has profound implications for its biological activity and material properties. In the case of 2,2'-Biphenyldimethanol, the presence of hydroxymethyl groups in the ortho positions is expected to create significant steric hindrance, leading to a substantial energy barrier to rotation.

Comparative Analysis of Rotational Barriers

To estimate the rotational barrier in this compound, we have compiled experimental and computational data for a series of 2,2'-disubstituted biphenyls. The size and nature of the ortho substituents are the primary determinants of the magnitude of the rotational energy barrier. Larger substituents lead to greater steric repulsion in the planar transition state, thus increasing the energy required for rotation.

| Compound | Substituent (-R) | Method | Rotational Barrier (ΔG‡) (kcal/mol) | Solvent | Temperature (°C) | Reference |

| 2,2'-Dimethylbiphenyl | -CH₃ | Calculation | > 23.9 | - | - | --INVALID-LINK--[1] |

| 2,2'-Di-tert-butylbiphenyl | -C(CH₃)₃ | Experimental | 16.3 | CDCl₃ | 25 | |

| 2,2'-Difluorobiphenyl | -F | Calculation | 4.5 | Gas Phase | - | |

| 2,2'-Dichlorobiphenyl | -Cl | Calculation | 15.6 | Gas Phase | - | |

| 2,2'-Dibromobiphenyl | -Br | Calculation | 17.9 | Gas Phase | - | |

| 2,2'-Diiodobiphenyl | -I | Calculation | 22.4 | Gas Phase | - | |

| 2-Carboxy-2'-methoxy-6-nitrobiphenyl | -COOH, -OCH₃, -NO₂ | Experimental (DHPLC) & Calculation (DFT) | ~22-23 | Methanol/Water | 40-60 | --INVALID-LINK--[2] |

Note: The table presents a selection of data for comparative purposes. The rotational barrier can be influenced by solvent and temperature.

Based on the data for 2,2'-dimethylbiphenyl, which has ortho substituents of a comparable size to the hydroxymethyl groups of this compound, a significant rotational barrier, likely exceeding 20 kcal/mol, can be anticipated for the title compound. This high barrier suggests that this compound could exist as stable atropisomers at or near room temperature.

Experimental and Computational Protocols

The determination of rotational barriers in biphenyl systems relies on a combination of experimental techniques, primarily dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) is a powerful technique for quantifying the rates of conformational exchange processes, such as bond rotation.

Methodology:

-

Sample Preparation: A solution of the biphenyl derivative is prepared in a suitable deuterated solvent. The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Variable Temperature NMR: A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the diastereotopic protons or carbons of the two non-interconverting atropisomers are observed.

-

Coalescence Temperature Determination: As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs (Tc) is recorded.

-

Lineshape Analysis: For a more accurate determination, a full lineshape analysis is performed. The experimental spectra at various temperatures are simulated using theoretical models that incorporate the rate of exchange (k) as a variable. The best fit between the experimental and simulated spectra yields the rate constant at each temperature.

-

Eyring Equation Analysis: The Gibbs free energy of activation (ΔG‡) for the rotational barrier is calculated from the rate constant at the coalescence temperature using the Eyring equation:

ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

where R is the gas constant. A plot of ln(k/T) versus 1/T (Eyring plot) can also be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT, provides a powerful tool for modeling the rotational energy profile and calculating the barrier height.

Methodology:

-

Conformational Search: An initial conformational search is performed to identify the ground state (minimum energy) and transition state geometries of the biphenyl derivative. The dihedral angle between the two phenyl rings is the key coordinate.

-

Geometry Optimization: The geometries of the ground state (non-planar) and the transition state (planar) are fully optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency corresponding to the rotation around the biphenyl bond).

-

Energy Calculation: The electronic energies of the optimized ground and transition states are calculated. The difference in these energies provides the rotational energy barrier.

-

Thermodynamic Corrections: Zero-point vibrational energy (ZPVE) and thermal corrections can be added to the electronic energies to obtain the Gibbs free energy of activation (ΔG‡) at a specific temperature.

Conclusion

While direct experimental data for the rotational barrier of this compound is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests a significant barrier to rotation, likely high enough to allow for the existence of stable atropisomers. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for the future determination of this important physicochemical parameter. Such studies will be invaluable for the rational design of novel chiral ligands, catalysts, and pharmaceutical agents based on the this compound scaffold.

References

An In-depth Technical Guide to C2-Symmetric Diols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

C2-symmetric chiral diols are a cornerstone of modern asymmetric synthesis, providing a powerful toolkit for the enantioselective construction of complex molecular architectures. Their unique structural feature, a C2 rotational axis of symmetry, creates a well-defined and predictable chiral environment that effectively controls the stereochemical outcome of a wide array of chemical transformations. This technical guide provides an in-depth overview of the core C2-symmetric diols, their synthesis, and their application in key organic reactions, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core C2-Symmetric Diols: An Overview

The efficacy of a C2-symmetric diol in asymmetric catalysis is intrinsically linked to its structural and electronic properties. The most prominent and widely utilized classes of these diols include BINOL, TADDOL, VANOL, and VAPOL.

-

BINOL (1,1'-Bi-2-naphthol): Arguably the most iconic C2-symmetric chiral diol, BINOL possesses axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. This feature has proven exceptionally effective in inducing high levels of enantioselectivity in a multitude of reactions.[1] Modifications to the BINOL scaffold, particularly at the 3,3'-positions, allow for the fine-tuning of its steric and electronic properties, further expanding its synthetic utility.

-

TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from the readily available and inexpensive chiral pool starting material, tartaric acid, TADDOLs are highly versatile chiral auxiliaries.[2][3][4] Their C2-symmetric backbone, featuring two diarylhydroxymethyl groups, creates a well-defined chiral pocket that has been successfully exploited in numerous asymmetric transformations.[1]

-

VANOL (Vaulted Biaryl Ligand - Binaphthol derivative) and VAPOL (Vaulted Biaryl Ligand - Biphenanthrol derivative): These "vaulted" biaryl ligands were developed to provide a more sterically demanding and defined chiral environment compared to BINOL. This structural modification has led to superior performance in several catalytic asymmetric reactions, often providing higher yields and enantioselectivities.[5]

General Structure of C2-Symmetric Diols

The fundamental principle behind C2-symmetric diols is the presence of a twofold rotational axis of symmetry, which simplifies the possible transition states in a chemical reaction, thereby leading to higher enantioselectivity.

Caption: Representative structures of key C2-symmetric diols.

Applications in Asymmetric Catalysis: A Data-Driven Comparison

The versatility of C2-symmetric diols is demonstrated by their successful application in a wide range of enantioselective reactions. The following tables summarize the performance of these diols in several key transformations.

Enantioselective Diels-Alder Reaction

BINOL-derived Lewis acids are highly effective catalysts for enantioselective Diels-Alder reactions.[1] TADDOLs have also been shown to catalyze these reactions, often through hydrogen bonding interactions.[6]

| Diol Derivative | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) | Reference |

| (R)-BINOL | Methyl acrylate | 2,4-Pentadienol | ZnMe₂/MeMgBr | Excellent | High | [7] |

| TADDOL | Methacrolein | Aminosiloxydiene | TADDOL (10 mol%) | 85 | 92 | [6] |

| H₈-BINOL | Methyl acrylate | 4-Methyl-2,4-pentadienol | Bimetallic complex (0.2 eq) | 83 | 52 | [7] |

Asymmetric Nucleophilic Addition to Aldehydes

TADDOL-titanium complexes are particularly effective in promoting the enantioselective addition of nucleophiles to aldehydes.[1] BINOL derivatives are also widely used for this purpose.

| Diol Derivative | Aldehyde | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |

| TADDOL | Benzaldehyde | TMSCN | Ti(OiPr)₄ (10 mol%) | 56 | 22 | [8] |

| BINOL | Various | Diethylzinc | Ti(OiPr)₄ | High | High | [9][10] |

| 3,3'-Br₂-BINOL | Ketones | Allenylboronate | - | 60-98 | 60-98 | [11] |

Asymmetric Aziridination

VANOL and VAPOL-derived borate (B1201080) catalysts have shown exceptional performance in the asymmetric aziridination of imines with ethyl diazoacetate, consistently delivering high yields and enantioselectivities.[2][12][13]

| Diol Derivative | Imine Substrate | Catalyst System | Yield (%) | ee (%) | cis:trans ratio | Reference |

| (S)-VAPOL | N-benzhydrylimine | Triphenylborate | 91 | 98 | >50:1 | [14] |

| (S)-VANOL | N-benzhydrylimine | Triphenylborate | 90 | 98 | >50:1 | [2] |

| (S)-VAPOL | N-cyclohexylidine | Triphenylborate | 54 | 91 | >50:1 | [14] |

Experimental Protocols

Synthesis of (R)-BINOL via Resolution of Racemic BINOL

This protocol details the resolution of racemic BINOL using N-benzylcinchonidinium chloride as the resolving agent.

Workflow for the Resolution of Racemic BINOL

Caption: Step-by-step workflow for the chiral resolution of BINOL.

Methodology:

-

In a 500 mL flask equipped with a reflux condenser and magnetic stirrer, combine racemic (±)-BINOL (10.0 g, 34.9 mmol), N-benzylcinchonidinium chloride (8.2 g, 19.2 mmol, 0.55 equiv), and acetonitrile (125 mL).[15]

-

Heat the mixture to reflux with stirring for 4 hours to ensure complete dissolution and complex formation. During this time, the (R)-BINOL complex will begin to crystallize.[15]

-

Slowly cool the mixture to room temperature, then place it in an ice bath at 0°C for 2 hours to maximize precipitation.[15]

-

Collect the crystalline complex by vacuum filtration and wash with cold acetonitrile.

-

To liberate the (R)-BINOL, suspend the crystalline complex in a mixture of ethyl acetate (100 mL) and 1 M aqueous HCl (100 mL).[15]

-

Stir the biphasic mixture vigorously for 1 hour at room temperature.[15]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).[15]

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.[15]

-

Filter and concentrate the solvent under reduced pressure to yield (R)-(+)-BINOL as a white solid.[15]

-

Verify enantiomeric excess (>99% ee) using chiral HPLC.[15]

Synthesis of TADDOL from Dimethyl Tartrate

This protocol describes the synthesis of a TADDOL derivative from (R,R)-dimethyl tartrate.

Methodology:

-

(R,R)-Dimethyl O,O-isopropylidenetartrate: Under an inert atmosphere, dissolve (R,R)-dimethyl tartrate (89.1 g, 0.5 mol) in acetone (B3395972) (900 mL) in a 2-L two-necked, round-bottomed flask.[16] Add boron trifluoride diethyl etherate (82.5 mL, 48% solution, 0.31 mol) dropwise over 30-40 minutes at room temperature.[16] Stir the resulting solution for an additional 3 hours.[16] Work up the reaction by pouring it into a saturated aqueous sodium bicarbonate solution and extracting with ethyl acetate.[16] Purify the crude product by fractional distillation to afford the acetonide.[16]

-

Grignard Reaction: In a separate 4-L, four-necked, round-bottomed flask under an inert atmosphere, prepare 2-naphthylmagnesium bromide from magnesium turnings (24.7 g, 1.02 at. equiv) and 2-bromonaphthalene (B93597) (207 g, 1.0 mol) in THF.[16]

-

Cool the Grignard reagent to -10°C and add a solution of (R,R)-dimethyl O,O-isopropylidenetartrate (76.4 g, 0.35 mol) in THF (350 mL) dropwise over 2 hours, maintaining the temperature below 0°C.[16]

-

Stir the reaction mixture at 0°C for 3 hours and then at room temperature for 12 hours.[16]

-

Workup and Purification: Quench the reaction by carefully adding it to a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.[16] After removing the solvent, purify the crude product by recrystallization from toluene (B28343) and hexane (B92381) to yield the TADDOL ligand as a white solid.[16]

Catalytic Cycles and Mechanistic Insights

Understanding the catalytic cycle of a reaction is crucial for optimizing reaction conditions and developing new catalysts. The Sharpless asymmetric dihydroxylation provides a well-studied example of a catalytic cycle involving a chiral ligand.

Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[17][18] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant.[19]

Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.

The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand.[19] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[17][19] Hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species.[19] The stoichiometric co-oxidant then reoxidizes the osmium to its active Os(VIII) state, regenerating the catalyst for the next cycle.[18]

Conclusion

C2-symmetric diols are indispensable tools in modern organic synthesis, enabling the efficient and highly selective synthesis of chiral molecules. The continuous development of new diol scaffolds and their application in novel catalytic transformations underscore their importance in both academic research and industrial drug development. This guide has provided a comprehensive overview of the key C2-symmetric diols, their applications with supporting data, and detailed experimental protocols to aid researchers in their synthetic endeavors. The logical workflows and mechanistic diagrams further serve to demystify the application of these powerful chiral ligands.

References

- 1. benchchem.com [benchchem.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Insight into the mechanism of the asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species [pubmed.ncbi.nlm.nih.gov]

- 10. Titanium-catalyzed enantioselective additions of alkyl groups to aldehydes: mechanistic studies and new concepts in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. aziridination [www2.chemistry.msu.edu]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 19. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

The Versatile Precursor: A Technical Guide to 2,2'-Biphenyldimethanol Derivatives in Chiral Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are central to this endeavor. Among the privileged scaffolds for such ligands, axially chiral biaryls have demonstrated exceptional efficacy. This technical guide delves into the synthesis and application of chiral ligands derived from 2,2'-biphenyldimethanol and its analogs, providing a comprehensive resource for researchers in the field of asymmetric catalysis.

Introduction to Axially Chiral Biphenyl (B1667301) Ligands

Axially chiral biphenyls, exemplified by the renowned BINOL and its derivatives, have proven to be highly effective ligands in a wide array of asymmetric transformations.[1] Their C2-symmetry and tunable steric and electronic properties allow for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity. This guide focuses on a class of adjustable axially chiral biphenyl ligands, where modifications at the 2,2'-, 3,3'-, 5,5'-, and 6,6'-positions of the biphenyl core enable fine-tuning of the ligand's properties for optimal performance in specific catalytic reactions.[2][3]

Synthesis of Chiral Biphenyl Diol Cores

The foundation for these versatile chiral ligands lies in the synthesis of enantiomerically pure biphenyl diol cores. A key starting material for many of these syntheses is (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde. The following sections detail the synthetic protocols for key biphenyl diol precursors.

Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1)

A foundational precursor, (S)-L1, can be synthesized in a four-step sequence starting from (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde ((S)-1).[3][4]

Caption: Synthetic pathway for (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1).

Experimental Protocol for the Synthesis of (S)-L1:

-

Reduction of (S)-1: (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde ((S)-1) is reduced with sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) to yield the corresponding diol, (S)-2.[4]

-

Bromination of (S)-2: The diol (S)-2 is then treated with phosphorus tribromide (PBr3) in anhydrous dichloromethane (B109758) (CH2Cl2) to produce the dibromide, (S)-3.[4]

-

Hydrogenation of (S)-3: Catalytic hydrogenation of (S)-3 using palladium on carbon (Pd/C) at atmospheric pressure affords (S)-4.[4]

-

Demethylation of (S)-4: The final step involves the demethylation of the two ether groups in (S)-4 using boron tribromide (BBr3) in dichloromethane, followed by hydrolysis to give (S)-L1.[4]

Synthesis of Other Key Biphenyl Diol Cores

The modularity of this synthetic approach allows for the preparation of a variety of substituted biphenyl diols. The general workflow for the synthesis of several other key cores is presented below.

Caption: Generalized workflow for the synthesis of diverse chiral biphenyl diols.

Application in Asymmetric Catalysis

The true utility of these chiral biphenyl diols is realized when they are employed as ligands in asymmetric catalytic reactions. Their adjustable nature allows for optimization for specific transformations.

Asymmetric Addition of Alkynes to Aldehydes

The enantioselective addition of alkynes to aldehydes is a powerful method for the synthesis of chiral propargylic alcohols, which are valuable synthetic intermediates.[3] The use of chiral biphenyl diol ligands in conjunction with a titanium(IV) isopropoxide catalyst and dimethylzinc (B1204448) as an additive has shown considerable success.[2]

General Experimental Protocol:

To a solution of the chiral biphenyl diol ligand (0.1 mmol) in an appropriate solvent (2.0 mL) at 0°C are added Ti(O-i-Pr)4 (0.125 mmol) and ZnMe2 (1.0 mmol). The mixture is stirred for a specified time, followed by the addition of the aldehyde (0.5 mmol) and the alkyne (1.25 mmol). The reaction is stirred at 0°C for 36 hours and then quenched with 1N HCl (2.0 mL). The product is isolated and the enantiomeric excess is determined by HPLC analysis using a chiral stationary phase.[2]

Quantitative Data for Asymmetric Addition of Phenylacetylene (B144264) to Benzaldehyde:

| Ligand | Yield (%) | ee (%) |

| (S)-L1 | 85 | 92 |

| (S)-L2 | 88 | 95 |

| (S)-L3 | 90 | 96 |

| (S)-L4 | 82 | 88 |

Data extracted from a representative study. Conditions: Benzaldehyde (0.5 mmol), phenylacetylene (1.25 mmol), ZnMe2 (1.0 mmol), Ti(O-i-Pr)4 (0.125 mmol), ligand (0.1 mmol), solvent (2.0 mL), 0°C, 36 h.[2]

Palladium-Catalyzed Asymmetric Cycloadditions

Phosphoramidite ligands derived from these chiral biphenyl diols have been successfully applied in palladium-catalyzed asymmetric cycloaddition reactions. For instance, the [4+2] cycloaddition of benzofuran-derived azadienes with vinyl benzoxazinanones proceeds with high yield and enantioselectivity.[4]

Caption: Logical relationship in the Pd-catalyzed asymmetric cycloaddition.

Quantitative Data for a Representative Pd-Catalyzed [4+2] Cycloaddition:

| Ligand | Yield (%) | ee (%) |

| (S)-L12 | 92 | 92 |

| (S)-L13 | Incomplete Reaction | - |

Data extracted from a representative study.[4]

Chiral Phosphoric Acid Catalysis

The biphenyl diol scaffold can be further functionalized to create chiral phosphoric acid catalysts. These Brønsted acids have emerged as powerful tools in asymmetric synthesis. For example, they have been effectively used in the asymmetric synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives and in [4+3] cyclization reactions.[2][4]

Conclusion

The family of chiral ligands derived from this compound and its analogs represents a powerful and versatile platform for asymmetric catalysis. The ability to systematically modify the ligand backbone allows for the rational design and optimization of catalysts for a wide range of chemical transformations. The detailed synthetic protocols and application data provided in this guide serve as a valuable resource for researchers aiming to leverage the potential of these remarkable chiral ligands in their own synthetic endeavors. The continued exploration of this ligand class promises to yield even more efficient and selective catalysts for the synthesis of complex chiral molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Ligands from 2,2'-Biphenyldimethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a C₂-symmetric chiral macrocyclic diamine ligand starting from the readily available achiral precursor, 2,2'-biphenyldimethanol. The synthesized ligand is then applied as a catalyst in the asymmetric epoxidation of an olefin, demonstrating its potential in enantioselective synthesis, a critical aspect of drug development and fine chemical production.

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The biphenyl (B1667301) scaffold has been extensively used in the design of privileged chiral ligands due to its axial chirality and conformational rigidity. This document outlines a two-step synthesis of a chiral macrocyclic diamine ligand derived from this compound. The protocol first describes the conversion of the starting diol to the key intermediate, 2,2'-bis(bromomethyl)biphenyl. Subsequently, this intermediate undergoes a macrocyclization reaction with a commercially available chiral diamine to yield the target ligand. The application of this ligand in a representative asymmetric epoxidation reaction is also detailed, including performance data.

Synthesis Pathway Overview

The overall synthetic strategy involves two main transformations:

-

Bromination: Conversion of the hydroxyl groups of this compound to bromides to create a reactive electrophilic intermediate.

-

Macrocyclization: Reaction of the resulting 2,2'-bis(bromomethyl)biphenyl with a chiral diamine to form the chiral macrocyclic ligand.

Caption: Synthetic pathway from this compound to the chiral ligand.

Experimental Protocols

Part 1: Synthesis of 2,2'-Bis(bromomethyl)biphenyl

This protocol describes the conversion of this compound to 2,2'-bis(bromomethyl)biphenyl using phosphorus tribromide.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and standard glassware.

Procedure:

-

In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 46.7 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (5.2 mL, 56.0 mmol, 1.2 equiv.) dropwise to the stirred solution over a period of 30 minutes. Caution: The reaction is exothermic and releases HBr gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to 100 mL of a saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a mixture of hexane (B92381) and ethyl acetate (B1210297) to afford 2,2'-bis(bromomethyl)biphenyl as a white solid.

Expected Yield: 85-95%

Part 2: Synthesis of the Chiral Macrocyclic Diamine Ligand

This protocol details the macrocyclization of 2,2'-bis(bromomethyl)biphenyl with a chiral diamine, (1R,2R)-(-)-1,2-diaminocyclohexane.

Materials:

-

2,2'-Bis(bromomethyl)biphenyl (from Part 1)

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware.

Procedure:

-

To a 500 mL round-bottom flask, add anhydrous potassium carbonate (12.0 g, 86.8 mmol) and anhydrous acetonitrile (250 mL).

-

Stir the suspension vigorously.

-

In a separate flask, prepare a solution of 2,2'-bis(bromomethyl)biphenyl (5.0 g, 14.7 mmol) in anhydrous acetonitrile (50 mL).

-

In another flask, prepare a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.68 g, 14.7 mmol) in anhydrous acetonitrile (50 mL).

-

Simultaneously add the solutions of the dibromide and the diamine dropwise to the stirred suspension of potassium carbonate over a period of 8 hours using syringe pumps. This slow addition under high dilution conditions favors macrocyclization over polymerization.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid with acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the chiral macrocyclic diamine ligand as a white solid.

Expected Yield: 60-70%

Application in Asymmetric Epoxidation

The synthesized chiral macrocyclic diamine ligand can be used to form a catalyst for the asymmetric epoxidation of olefins.

Experimental Workflow

Caption: Workflow for the asymmetric epoxidation experiment.

Protocol: Asymmetric Epoxidation of Chalcone (B49325)

Materials:

-

Chiral macrocyclic diamine ligand

-

A suitable metal precursor (e.g., a copper(I) or copper(II) salt)

-

Chalcone (substrate)

-

An oxidant (e.g., tert-butyl hydroperoxide)

-

A suitable solvent (e.g., dichloromethane)

-

Standard glassware for inert atmosphere reactions.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare the catalyst in situ by stirring the chiral macrocyclic diamine ligand (0.1 mmol) and the metal precursor (0.1 mmol) in the solvent (5 mL) for 30 minutes at room temperature.

-

Add the chalcone (1.0 mmol) to the catalyst solution.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Add the oxidant (1.2 mmol) dropwise.

-

Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the quantitative data for the synthesis and application of the chiral ligand.

Table 1: Synthesis Yields

| Step | Product | Starting Material | Yield (%) |

| 1. Bromination | 2,2'-Bis(bromomethyl)biphenyl | This compound | 85-95 |

| 2. Macrocyclization | Chiral Macrocyclic Diamine Ligand | 2,2'-Bis(bromomethyl)biphenyl | 60-70 |

Table 2: Asymmetric Epoxidation of Chalcone - Performance Data

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | 0 | 24 | >95 | 85 |

| 2 | 5 | 0 | 36 | >95 | 84 |

| 3 | 10 | -20 | 48 | 90 | 92 |

Conclusion

This document provides a comprehensive guide for the synthesis of a novel C₂-symmetric chiral macrocyclic diamine ligand from this compound. The detailed protocols and application data demonstrate a viable pathway for the creation of valuable chiral ligands for asymmetric catalysis. The high enantioselectivity achieved in the model epoxidation reaction highlights the potential of this ligand scaffold in the development of new synthetic methodologies for the production of enantiomerically pure pharmaceuticals and other high-value chemicals. Further optimization of reaction conditions and exploration of substrate scope are encouraged to fully elucidate the catalytic potential of this ligand system.

Application Notes and Protocols for the Use of 2,2'-Biphenyldimethanol Derivatives in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biphenyldimethanol serves as a valuable chiral scaffold for the synthesis of a variety of bidentate phosphine (B1218219) ligands. Its C₂-symmetric biphenyl (B1667301) backbone provides a rigid and well-defined chiral environment when coordinated to a transition metal center. This structural feature is pivotal in asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other fine chemicals.

This document provides detailed application notes and experimental protocols for the use of ligands derived from this compound, with a particular focus on 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (B1599994) (a conceptual derivative) and the structurally analogous and well-studied ligand, 2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP). These ligands have demonstrated significant efficacy in key asymmetric transformations, including rhodium-catalyzed hydrogenation and palladium-catalyzed cross-coupling reactions.

Ligand Synthesis Workflow

The synthesis of chiral diphosphine ligands from this compound typically involves the conversion of the hydroxyl groups into good leaving groups, such as bromides, followed by nucleophilic substitution with a phosphide (B1233454) anion.

Caption: Synthesis of a diphosphine ligand from this compound.

Applications in Asymmetric Catalysis

Ligands derived from the 2,2'-biphenyl scaffold, such as BIPHEMP, have proven to be highly effective in a range of metal-catalyzed asymmetric reactions. Below are key applications with comparative data.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes of chiral diphosphine ligands are powerful catalysts for the asymmetric hydrogenation of prochiral olefins, particularly enamides, to produce chiral amines and their derivatives with high enantioselectivity.

Quantitative Data for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Ligand | Catalyst System | Solvent | Pressure (atm H₂) | Temperature (°C) | Yield (%) | ee (%) | Reference |

| BIPHEMP | [Rh(COD)(BIPHEMP)]BF₄ | Toluene (B28343) | 2.7 | Room Temp. | >95 | 86.3 | [1] |

| BINAP | [Rh(COD)(BINAP)]BF₄ | Toluene | 2.7 | Room Temp. | >95 | 99 | [1] |

| (R,R)-BICP | [Rh(COD)₂]BF₄/(R,R)-BICP | Toluene | 2.7 | Room Temp. | quant. | 86.3 | [1] |

Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

The catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides with diphosphine ligands generally proceeds through an unsaturated pathway.

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Asymmetric Cross-Coupling

Palladium complexes of BIPHEMP have been successfully employed in asymmetric Suzuki-Miyaura cross-coupling reactions to generate axially chiral biaryl compounds.

Quantitative Data for Asymmetric Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid Derivative | Ligand | Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

| 1-Bromo-2-methoxynaphthalene | 2-Methyl-1-naphthyl-MgBr | BIPHEMP | Pd(acac)₂ | Ether | Room Temp. | 29-50 | 36-45 | |

| 1-Iodo-2-methoxynaphthalene | 2-Methyl-1-naphthyl-MgBr | BIPHEMP | Pd(acac)₂ | Toluene | 40 | 41 | 27 | |

| 1-Bromo-2-naphthoate | Naphthylboronic acid | PQXphos | Pd₂(dba)₃ | Dioxane | 80 | 95 | 94 | [2] |

| 2-Bromo-3-methylphenylamide | 1-Naphthaleneboronic acid | Chiral Monophosphine | Pd(OAc)₂ | Toluene | 100 | 99 | 88 | [3] |

Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to form the C-C bond.

Caption: Simplified catalytic cycle for Pd-catalyzed Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl from this compound

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for elution

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add phosphorus tribromide (0.7 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2,2'-bis(bromomethyl)-1,1'-biphenyl as a white solid.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a BIPHEMP-type Ligand

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(R)-BIPHEMP (or other chiral diphosphine ligand)

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed toluene

-

High-purity hydrogen gas

-

Autoclave or high-pressure hydrogenation vessel

Procedure:

-

In a glovebox or under an inert atmosphere, prepare the catalyst precursor by dissolving [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-BIPHEMP (1.1 mol%) in anhydrous, degassed toluene. Stir the solution for 20-30 minutes at room temperature.

-

In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in anhydrous, degassed toluene.

-

Transfer the substrate solution to the autoclave.

-

Using a cannula, transfer the catalyst solution to the autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge the system with hydrogen gas 3-5 times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 40 psi).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction for completion by TLC or GC/MS.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-